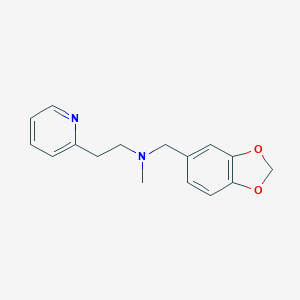

![molecular formula C18H16ClNO4 B368159 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 883657-36-1](/img/structure/B368159.png)

5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5’-Chloro-1’-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one” is a complex organic compound. It contains a spiro[1,3-dioxolane-2,3’-indole] core, which is a type of spiro compound where two rings share a single atom . The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 .

Synthesis Analysis

The synthesis of similar spiro compounds has been reported in the literature. For instance, spiro[indoline-3,3’-indolizine]s have been synthesized in one-pot three-component reactions between a substituted indole-2,3-dione, (S)-pipecolic acid, and trans-3-benzoylacrylic acid . Another study reported the synthesis of new enantiomerically pure and racemic 1,3-dioxolanes by the reaction of salicylaldehyde with commercially available diols .Molecular Structure Analysis

The molecular structure of “5’-Chloro-1’-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one” can be inferred from its name and the structures of similar compounds. The spiro[1,3-dioxolane-2,3’-indole] core indicates that the molecule consists of a 1,3-dioxolane ring and an indole ring sharing a single atom .Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to exhibit various biologically vital properties .

Biochemical Pathways

Spiro compounds, which this compound is a part of, have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ros) and reactive nitrogen species (rns) .

Result of Action

Spiro compounds have been found to exhibit numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experimental settings.

Direcciones Futuras

There are many future directions for the scientific research of 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one. One potential direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Conclusion:

In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has a high potency and selectivity, but its poor solubility in water may limit its use in certain experimental settings. There are many future directions for the scientific research of this compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Métodos De Síntesis

The synthesis of 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one involves a multistep process that includes the reaction of 3-oxindole with phenoxyacetic acid, followed by chlorination and cyclization to form the spirooxindole ring system. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

Propiedades

IUPAC Name |

5'-chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-13-6-7-16-15(12-13)18(23-10-11-24-18)17(21)20(16)8-9-22-14-4-2-1-3-5-14/h1-7,12H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUCUTOMIDKKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3=C(C=CC(=C3)Cl)N(C2=O)CCOC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368078.png)

![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)

![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)

![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)

![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)

![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)

![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)

![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)

![1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368111.png)

![1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368112.png)